molecular formula C12H18N2O B13217798 N-tert-Butyl-4-(methylamino)benzamide

N-tert-Butyl-4-(methylamino)benzamide

Cat. No.: B13217798
M. Wt: 206.28 g/mol
InChI Key: WVIKEVKIWDCQIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-4-(methylamino)benzamide can be synthesized through several synthetic routes. One common method involves the reduction of p-nitrobenzoic acid followed by the reaction with p-toluenesulfonyl chloride . Another method includes the reaction of p-nitroaniline with tert-butyl chloroformate under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of paranitrobenzoyl chloride and tert-butylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4-(methylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-tert-Butyl-4-(methylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-Butyl-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-4-(methylamino)benzamide is unique due to the presence of both tert-butyl and methylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-tert-butyl-4-(methylamino)benzamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15)

InChI Key

WVIKEVKIWDCQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC

Origin of Product

United States

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